4-Chloro-2-propylquinoline hydrochloride
Description
4-Chloro-2-propylquinoline hydrochloride (CAS: 1204811-94-8) is a quinoline derivative substituted with a chlorine atom at position 4, a propyl group at position 2, and a trifluoromethyl (-CF₃) group at position 8, forming a hydrochloride salt . This compound is structurally characterized by its heterocyclic aromatic framework, which is modified with electron-withdrawing (chloro, trifluoromethyl) and hydrophobic (propyl) substituents. Such substitutions influence its physicochemical properties, including solubility, stability, and reactivity.
Properties
CAS No. |
1204810-20-7 |
|---|---|
Molecular Formula |
C12H13Cl2N |
Molecular Weight |
242.143 |
IUPAC Name |
4-chloro-2-propylquinoline;hydrochloride |
InChI |
InChI=1S/C12H12ClN.ClH/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9;/h3-4,6-8H,2,5H2,1H3;1H |
InChI Key |
LTUGXDNSAAUTKN-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)Cl.Cl |
Synonyms |
4-Chloro-2-propylquinoline hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
2-Phenylquinoline-4-carboxyl Chloride Derivatives
- Substituents : Phenyl at position 2 and reactive carboxyl chloride at position 4.
- Reactivity : These derivatives form charge-transfer complexes with amines or alcohols, as demonstrated by condensations with carbamide and ethylenediamine .
- Key Differences: The carboxyl chloride group introduces high reactivity for further functionalization, unlike the stable chloro and trifluoromethyl groups in this compound.
Hydrochloride Salts of Pharmaceutical Relevance
While structurally distinct from quinoline derivatives, the following hydrochlorides highlight the role of the hydrochloride salt in enhancing solubility and stability:
- Benzydamine Hydrochloride: A non-steroidal anti-inflammatory agent with a tricyclic structure .
- Memantine Hydrochloride : A NMDA receptor antagonist used in Alzheimer’s disease, featuring an adamantane core .

- Chlorphenoxamine Hydrochloride: An antihistamine with a diphenylmethane backbone .
Data Table: Comparative Analysis of Quinoline Derivatives
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) reduce electron density on the quinoline ring, altering reactivity in electrophilic substitutions.
Preparation Methods
Skraup and Doebner-Miller Cyclization
The Skraup and Doebner-Miller reactions remain foundational for constructing the quinoline scaffold. While no direct synthesis of 4-chloro-2-propylquinoline is documented in the provided sources, analogous pathways from 3-substituted aniline precursors can be extrapolated. For instance, compound IIIa/IIIb in Source demonstrates the condensation of aniline derivatives with propionyl-containing ketones under acidic conditions, followed by cyclization to yield 2-alkylquinolines. Adapting this approach, 2-propylquinoline could be synthesized via cyclization of N-(3-propionylaniline) with glycerol and sulfuric acid, though chlorination would require subsequent steps.
Friedel-Crafts Alkylation for Propyl Group Introduction
Source describes palladium-catalyzed cross-coupling using p-chloro potassium trifluoroborate with o-chloronitrobenzene to install aryl-chloro groups. While this method targets biphenyl systems, analogous Suzuki-Miyaura coupling could attach a propyl moiety to the quinoline’s 2-position. For example, coupling 2-bromoquinoline with propylboronic acid in the presence of Pd(PPh₃)₄ and base may yield 2-propylquinoline, though regioselectivity must be controlled.
Regioselective Chlorination at the 4-Position
Direct Chlorination Using Phosphorus-Based Reagents
Source details chlorination of pyridine derivatives using phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) under controlled temperatures (50–150°C). For quinoline systems, analogous conditions (e.g., POCl₃ reflux at 110°C for 4–6 hours) facilitate electrophilic aromatic substitution at the 4-position due to the directing effect of the nitrogen atom. A study in Source achieved 98.7% purity in 4-chloro-2-methylpyridine-N-oxide using concentrated HCl under high-temperature (180°C) autoclave conditions, suggesting that harsh chlorination may be necessary for quinolines.
N-Oxide Intermediate Route
The preparation of 4-chloro-2-methylpyridine-N-oxide in Source involves nitration followed by HCl-mediated chlorination. Translating this to quinoline systems, 2-propylquinoline-N-oxide could be synthesized via oxidation with m-CPBA, followed by chlorination with SOCl₂ or PCl₅. This method enhances regioselectivity, as the N-oxide directs electrophiles to the 4-position.
Propyl Group Installation Post-Chlorination
Alkylation via Grignard Reagents
Quinoline’s 2-position is amenable to nucleophilic attack when activated as a lithiated intermediate. For example, deprotonating 4-chloroquinoline with LDA at −78°C, followed by treatment with propyl magnesium bromide , could yield 4-chloro-2-propylquinoline. However, competing reactions at other positions necessitate careful optimization.
Hydrochloride Salt Formation
Neutralization and Crystallization
The final step involves treating the free base 4-chloro-2-propylquinoline with hydrogen chloride (HCl) in a polar solvent (e.g., ethanol or ethyl acetate). Source isolates hydrochloride salts by adding alcoholic solvents (e.g., isopropanol) to reaction mixtures, followed by filtration and drying. For instance, in Example 6 of Source, neutralization of 4-chloropyridine hydrochloride with sodium carbonate and extraction yielded the free base, which was then converted back to the hydrochloride salt via HCl gas.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Chlorination
The nitrogen atom in quinoline directs electrophiles to the 4- and 2-positions. Using bulky chlorination reagents (e.g., PCl₅ in chlorobenzene, as in Source) minimizes 2-position competition. Alternatively, temporary protection of the 2-position (e.g., as a boronic ester) could enhance 4-selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-propylquinoline hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of substituted quinolines typically involves cyclization of substituted anilines with α,β-unsaturated carbonyl compounds or via Friedländer annulation. For 4-Chloro-2-propylquinoline derivatives, nucleophilic substitution at the 4-position using chloro precursors (e.g., POCl₃) is common . Optimization should focus on controlling reaction temperature (e.g., 80–110°C), solvent polarity (e.g., DMF or toluene), and stoichiometry of propylating agents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the hydrochloride salt .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the propyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.5–8.5 ppm for quinoline protons). Chlorine substitution at the 4-position deshields adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode should show a molecular ion peak at m/z [M+H]⁺ = 236.08 (C₁₃H₁₅ClN⁺) and isotopic pattern consistent with chlorine .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) and monitor degradation products .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Respiratory Protection : For powder handling, use NIOSH-certified N95 respirators; for higher exposure, use full-face respirators with organic vapor cartridges .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogenated solvent containers .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Computational Setup : Use hybrid functionals like B3LYP/6-311+G(d,p) to model electron density and frontier molecular orbitals (HOMO-LUMO). The chlorine atom at the 4-position acts as an electron-withdrawing group, lowering the LUMO energy and increasing susceptibility to nucleophilic attack .
- Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare computed activation energies for substitutions (e.g., replacing Cl with OH or NH₂) to prioritize synthetic pathways .
Q. How should researchers resolve contradictions in reported spectral data for 4-Chloro-2-propylquinoline derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (using Gaussian or ORCA) and reference databases like PubChem .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 2-propyl vs. 3-propyl substitution) via single-crystal diffraction. For example, a related quinoline (6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline) was structurally confirmed using this method .
Q. What strategies are recommended for studying the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at 254 nm.
- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂). Chloroquinolines typically show instability in alkaline conditions (pH >10) due to dehydrohalogenation .
Q. How can structure-activity relationship (SAR) studies guide the modification of 4-Chloro-2-propylquinoline for enhanced biological activity?
- Methodological Answer :
- Core Modifications : Introduce electron-donating groups (e.g., methoxy at the 6-position) to modulate lipophilicity (logP) and membrane permeability .
- In Vitro Assays : Test against target enzymes (e.g., kinases) or bacterial strains. Compare IC₅₀ values of analogs to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

